molecular formula C56H35OP B3156256 Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)- CAS No. 824426-27-9

Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-

Cat. No.: B3156256
CAS No.: 824426-27-9
M. Wt: 754.8 g/mol
InChI Key: ZEOGQGFSEBBQCT-UHFFFAOYSA-N
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Description

Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)- (IUPAC name: oxo(phenyl)di(9,9′-spirobi[fluoren]-2-yl)-λ⁵-phosphane) is a spirobi-fluorenyl-based organophosphorus compound. Its molecular formula is C₅₆H₃₅OP, with an average molecular mass of 754.87 g/mol and a monoisotopic mass of 754.242552 g/mol . The compound features a central phosphorus atom bonded to a phenyl group and two 9,9′-spirobi[fluoren]-2-yl moieties. The spirobi-fluorene structure imparts rigidity and high thermal stability, making it suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells.

Properties

IUPAC Name

2-[phenyl(9,9'-spirobi[fluorene]-2-yl)phosphoryl]-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H35OP/c57-58(36-16-2-1-3-17-36,37-30-32-45-43-22-8-14-28-51(43)55(53(45)34-37)47-24-10-4-18-39(47)40-19-5-11-25-48(40)55)38-31-33-46-44-23-9-15-29-52(44)56(54(46)35-38)49-26-12-6-20-41(49)42-21-7-13-27-50(42)56/h1-35H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOGQGFSEBBQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57)C8=CC9=C(C=C8)C1=CC=CC=C1C91C2=CC=CC=C2C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H35OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731181
Record name Oxo(phenyl)di(9,9'-spirobi[fluoren]-2-yl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

754.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824426-27-9
Record name Oxo(phenyl)di(9,9'-spirobi[fluoren]-2-yl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- typically involves the reaction of phenylphosphine oxide with 9,9’-spirobi[9H-fluoren]-2-yl derivatives. One common method includes the condensation of phenylphosphine oxide with 9,9’-spirobi[9H-fluoren]-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides with different substituents, while reduction can produce phosphines. Substitution reactions can introduce various functional groups onto the phenyl or spirobi[9H-fluoren] units .

Mechanism of Action

The mechanism by which phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- exerts its effects is primarily through its ability to generate reactive species upon light absorption. In photopolymerization, for instance, the compound absorbs light and undergoes homolytic cleavage to produce radicals. These radicals initiate polymerization reactions, leading to the formation of crosslinked polymer networks . The molecular targets and pathways involved include the interaction with monomers and oligomers to form stable polymeric structures .

Comparison with Similar Compounds

9,9'-Spirobi[fluorene]-2,7-diylbis(diphenylphosphine oxide)

  • Molecular Formula : C₄₉H₃₄O₂P₂
  • Molecular Weight : 716.74 g/mol
  • Key Properties :
    • Exhibits UV absorption at 282 nm and fluorescence emission at 373 nm in dichloromethane .
    • Used as a host material in OLEDs due to its electron-deficient phosphine oxide groups, which enhance charge transport .
  • Structural Differences: Unlike the phenylbis-spirobi-fluorenyl compound, this derivative has diphenylphosphine oxide groups at the 2,7-positions of the spirobi-fluorene core.

SPPO13 (2,7-Bis(diphenylphosphoryl)-9,9’-spirobi(fluorene))

  • Application : SPPO13 is an alcohol-soluble host material for blue phosphorescent OLEDs.
  • Performance :
    • Achieves a maximum quantum efficiency of 14.1% in blue OLEDs, attributed to its high triplet energy (T₁) and efficient exciton confinement .
    • Outperforms phenylbis-spirobi-fluorenyl phosphine oxide in device efficiency due to optimized electron-transport properties from the 2,7-diphenylphosphoryl substitution .

CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine)

  • Structure : Combines spirobi-fluorene with carbazole and diphenylamine groups.
  • Performance :
    • As a bipolar host material for red phosphorescent OLEDs, CzFA achieves a current efficiency of 27.8 cd/A , significantly higher than traditional CBP (13.7 cd/A) .
    • The carbazole-spirobi-fluorene-amine architecture provides balanced hole and electron transport, unlike phosphine oxide derivatives, which are typically electron-deficient .

SBF-PDI4 (9,9′-Spirobi[fluorene]-cored Perylenediimide Derivative)

  • Application: Non-fullerene acceptor in organic solar cells.
  • Performance: Shows a power conversion efficiency (PCE) of 5.34% with PTB7-Th as the donor, leveraging its 3D spirobi-fluorene core to suppress aggregation . The LUMO energy level (-4.11 eV) is comparable to PCBM, but phosphine oxide derivatives typically exhibit deeper LUMO levels (~-3.5 eV), making them less suited for electron acceptance in solar cells .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substitution Pattern UV λ_max (nm) Application
Phenylbis-spirobi-fluorenyl phosphine oxide C₅₆H₃₅OP 754.87 2,2'-positions N/A Optoelectronic host
9,9'-Spirobi[fluorene]-2,7-diylbis(diphenylphosphine oxide) C₄₉H₃₄O₂P₂ 716.74 2,7-positions 282 OLED host
SPPO13 Not reported Not reported 2,7-positions N/A Blue OLED host (14.1% EQE)
CzFA C₄₃H₂₉N₃ 575.71 2,7-amine/carbazole N/A Red OLED host (27.8 cd/A)

Table 2: Performance Metrics in Devices

Compound Device Type Key Performance Metric Reference
Phenylbis-spirobi-fluorenyl phosphine oxide OLED/Perovskite Pending published data N/A
9,9'-Spirobi[fluorene]-2,7-diylbis(diphenylphosphine oxide) OLED High fluorescence at 373 nm
SPPO13 Blue OLED 14.1% quantum efficiency
SBF-PDI4 Organic Solar Cell 5.34% PCE

Key Research Findings

  • Substitution Position Matters : 2,7-substituted spirobi-fluorene derivatives (e.g., SPPO13) generally exhibit better charge transport than 2,2'-substituted analogs due to reduced steric hindrance .
  • Phosphine Oxide vs. Amine/Carbazole : Phosphine oxide groups enhance electron transport but may reduce hole injection, whereas amine/carbazole moieties (e.g., CzFA) enable bipolar transport .
  • Thermal Stability : All spirobi-fluorene derivatives show high thermal stability (>300°C decomposition temperature), but phosphine oxide variants may have superior oxidative stability due to the P=O bond .

Biological Activity

Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)- (CAS # 824426-27-9), is a compound that has attracted attention due to its potential biological activities and applications in various fields, particularly in organic electronics and materials science. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅₆H₃₅OP
  • Molecular Weight : 754.85 g/mol
  • Melting Point : 334 °C
  • Solubility : Insoluble in water (3.6E -9 g/L at 25 °C)
  • Density : 1.40 ± 0.1 g/cm³ at 20 °C

Mechanisms of Biological Activity

Phosphine oxides are known to exhibit a range of biological activities, primarily attributed to their ability to act as electron donors and participate in redox reactions. The specific compound under study has been explored for its potential roles in:

  • Antioxidant Activity : Phosphine oxides can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives of phosphine oxides have shown inhibitory effects against various bacterial and fungal strains.
  • Cellular Signaling Modulation : The compound may influence cellular pathways through interactions with phospholipids and proteins.

Antioxidant Activity

A study investigated the antioxidant potential of phosphine oxide derivatives, revealing that they could effectively reduce oxidative stress markers in vitro. The mechanism was linked to the ability of the phosphine oxide moiety to donate electrons, thus neutralizing free radicals.

Antimicrobial Activity

Research has demonstrated that phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-phosphine oxide exhibits antimicrobial activity against several pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest its potential application as an antimicrobial agent in pharmaceutical formulations.

Case Studies

  • In Vitro Studies on Cancer Cells :
    A recent study evaluated the cytotoxic effects of phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-phosphine oxide on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 25 µM to 50 µM across different cell lines.
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective properties of phosphine oxide derivatives in models of neurodegeneration. The compound was found to reduce neuronal apoptosis and improve cell viability under oxidative stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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